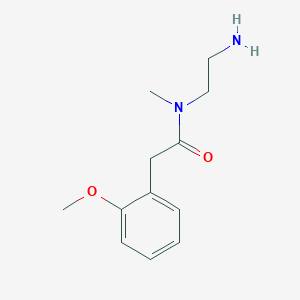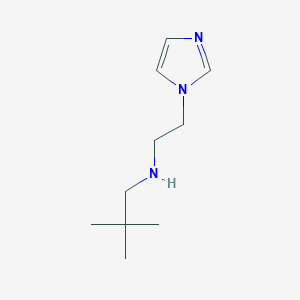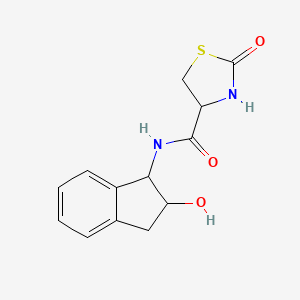![molecular formula C14H15NO4S2 B7587744 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid, also known as MTEB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MTEB is a sulfonamide derivative that has been synthesized using various methods. In
作用機序
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid exerts its biological effects by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the biosynthesis of folate, which is essential for the growth and survival of bacteria. 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of cancer. Additionally, 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. Additionally, 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid in lab experiments. It can be difficult to obtain large quantities of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid, and its stability can be affected by various factors, such as temperature and pH.
将来の方向性
There are several future directions for the study of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid. One potential direction is the development of new antibiotics based on the structure of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid. Another potential direction is the further study of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid's potential use in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the long-term effects of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid on the human body and its potential side effects.
合成法
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2-bromo-5-methylthiophene followed by reaction with ethyl chloroformate and ammonium sulfamate. Another method involves the reaction of 3-aminobenzoic acid with 5-methylthiophene-2-sulfonyl chloride followed by reaction with ethyl chloroformate and ammonium sulfamate. These methods have been successfully used to synthesize 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid with high yield and purity.
科学的研究の応用
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been extensively studied for its potential applications in various fields. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9-6-7-13(20-9)10(2)15-21(18,19)12-5-3-4-11(8-12)14(16)17/h3-8,10,15H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRKDAYULMKQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)